molecular formula C11H15ClN2O B8757123 N-(2-{[(4-Chlorophenyl)methyl]amino}ethyl)acetamide

N-(2-{[(4-Chlorophenyl)methyl]amino}ethyl)acetamide

Cat. No.: B8757123
M. Wt: 226.70 g/mol
InChI Key: HAHZHWVXAOHJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(4-Chlorophenyl)methyl]amino}ethyl)acetamide is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)methylamino]ethyl]acetamide

InChI

InChI=1S/C11H15ClN2O/c1-9(15)14-7-6-13-8-10-2-4-11(12)5-3-10/h2-5,13H,6-8H2,1H3,(H,14,15)

InChI Key

HAHZHWVXAOHJKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNCC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(2-amino-ethyl)-acetamide (1.2 eq.) in MeOH were added NaHCO3 (1.5 eq.) and 4-chlorobenzaldehyde (1 eq.). The reaction was refluxed for 4 h, then cooled to 0° C. NaBH4 (1.2 eq.) was added portionwise. The reaction was stirred for 1 h at 0° C., then 15 h at 20° C. The crude was concentrated under reduced pressure then partitioned between water and DCM. The aqueous layer was then extracted twice with DCM. The organic layers were combined, dried over MgSO4, filtered and concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with heptane/EtOAc: 1/0 to 0/1) to afford N-[2-(4-chloro-benzylamino)-ethyl]-acetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.